molecular formula C10H13N3O2 B189389 5-Nitro-2-piperidinopyridine CAS No. 26820-61-1

5-Nitro-2-piperidinopyridine

Cat. No. B189389
CAS RN: 26820-61-1
M. Wt: 207.23 g/mol
InChI Key: RQPFYHQIEVITPC-UHFFFAOYSA-N
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Description

5-Nitro-2-piperidinopyridine is a chemical compound with the linear formula C10H13N3O2 . It has a molecular weight of 207.234 .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-piperidinopyridine is represented by the linear formula C10H13N3O2 . The average mass is 207.229 Da and the monoisotopic mass is 207.100784 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-2-piperidinopyridine include a molecular weight of 207.234 and a linear formula of C10H13N3O2 .

Scientific Research Applications

  • Nucleophilic Substitutions in Pyridine Derivatives :

    • The reactions of 2-chloro-3-nitropyridine and 5-nitro-2-chloropyridine with morpholine and piperidine have been studied to understand the kinetics of nucleophilic substitutions in the pyridine ring, which is fundamental for developing synthetic pathways in organic chemistry (Hamed, 1997).
  • Synthesis and Application in Pharmaceuticals :

    • Pyridine and piperidine rings are structural components of many natural alkaloids with significant biological activity. Efficient methods for synthesizing various pyridine derivatives, including nitropyridines, are in high demand for pharmaceutical and agrochemical applications (Ivanova et al., 2021).
  • Molecular Diodes and Nano-Actuators :

    • The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule shows promise in the development of programmable molecular diodes and nano-actuators, indicating potential applications in nanotechnology and electronics (Derosa et al., 2003).
  • Inhibitors in Biological Systems :

    • Compounds with pyridine and piperidine structures have been studied as inhibitors in biological systems, highlighting their potential in medical research and drug development (Connolly et al., 2004).
  • Synthesis of Uridine Derivatives :

    • The synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, used in the synthesis of uridine derivatives, shows the role of 5-Nitro-2-piperidinopyridine in creating potential glycosyltransferases inhibitors (Komor et al., 2012).
  • Antimicrobial and Antifungal Activity :

    • Certain 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases exhibit antimicrobial activity, particularly against Gram-positive bacteria, with these compounds synthesized from 5-nitroindol-2,3-dione (Daisley & Shah, 1984).

Safety And Hazards

The safety data sheet for 5-Nitro-2-piperidinopyridine is available for download, providing information on hazards, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Future Directions

While specific future directions for 5-Nitro-2-piperidinopyridine are not mentioned in the search results, it’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

5-nitro-2-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)9-4-5-10(11-8-9)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPFYHQIEVITPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181315
Record name Piperidine, 5-nitro-2-pyridyl-
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17416162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Nitro-2-piperidinopyridine

CAS RN

26820-61-1
Record name 5-Nitro-2-(1-piperidinyl)pyridine
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Record name 5-Nitro-2-piperidinopyridine
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Record name 5-Nitro-2-piperidinopyridine
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Record name Piperidine, 5-nitro-2-pyridyl-
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Record name 5-NITRO-2-PIPERIDINOPYRIDINE
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Record name 5-Nitro-2-piperidinopyridine
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Synthesis routes and methods

Procedure details

2-Chloro-5-nitropyridine (10 g, 63.3 mmol) was dissolved in 150 mL of THF. 20 mL of piperidine was then added and the resulting mixture was stirred for 18 hours at room temperature. The reaction mixture with copious precipitate was then diluted with 200 mL of water and 100 mL of diethyl ether. The layers were thoroughly mixed and separated. The organic layer was dried over sodium sulfate and concentrated in vacuo. The bright yellow solid was redissolved in 35 mL of dichloromethane and, with vigorous stirring, hexanes were added until the product began to precipitate. The bright yellow solid was collected by filtration and dried to afford 12.5 g of 5′-nitro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Guo, JM Joo, S Rakshit, D Sames - Journal of the American …, 2011 - ACS Publications
… For example, 5-nitro-2-piperidinopyridine is a much less reactive substrate due to the amino substituent (electron-donating and catalyst-coordinating group). The effect of the …
Number of citations: 154 pubs.acs.org
NB Chapman, CW Rees - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
Arrhenius parameters for the reactions in ethanol of piperidine and of morpholine with 2-chloro-, 2-chloro-4-methyl-, 2-chloro-4: 6-dimethyl-, 4-chloro-6-methyl-, and 4-chloro-2-methyl-…
Number of citations: 39 pubs.rsc.org
KH Ang, C Donati, A Donkor… - Australian Journal of …, 1992 - CSIRO Publishing
… The basic product was identified as 5-nitro-2-piperidinopyridine (160 mg, 32%), mp 82-84', by comparison with an authentic sample, mp 83-84'.' (iii) The isoxazolone (11) (500 mg, 2 …
Number of citations: 14 www.publish.csiro.au
AV Gulevskaya, BUW Maes, C Meyers, WA Herrebout… - 2006 - Wiley Online Library
Reports on the successful oxidative alkylamination of azines by the S N H ‐reaction, with the use of alkylamines other than methylamine, are very scarce. Hitherto, the experimental …
CF Spencer, HR Snyder Jr, HA Burch… - Journal of Medicinal …, 1977 - ACS Publications
… 5-Nitro-2-piperidinopyridine. A mixture of 2-chloro-5nitropyridine (23.7 g, 0.13 mol) and absolute EtOH (100 mL) was placed in a 500-mL, three-neck flask fitted with a stirrer, …
Number of citations: 10 pubs.acs.org

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